![molecular formula C9H9F3N2S B6611826 {[3-(trifluoromethyl)phenyl]methyl}thiourea CAS No. 296277-06-0](/img/structure/B6611826.png)

{[3-(trifluoromethyl)phenyl]methyl}thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

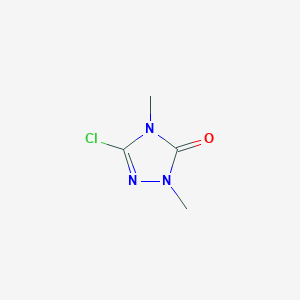

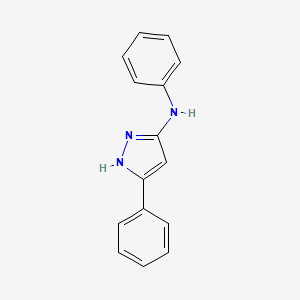

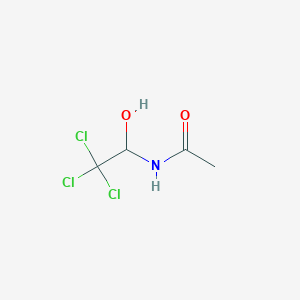

{[3-(trifluoromethyl)phenyl]methyl}thiourea is a chemical compound with the molecular formula C8H7F3N2S . It has an average mass of 220.215 Da and a monoisotopic mass of 220.028198 Da . It is also known by other names such as 1-[3-(Trifluoromethyl)phenyl]-2-thiourea .

Synthesis Analysis

While specific synthesis methods for {[3-(trifluoromethyl)phenyl]methyl}thiourea were not found, a related compound, 1-Substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives were synthesized and evaluated for their biological activity . The influence of the alkyl chain length and various benzene ring substituents on the biological activity was investigated .

Molecular Structure Analysis

The molecular structure of {[3-(trifluoromethyl)phenyl]methyl}thiourea consists of a thiourea group attached to a phenyl ring, which is further substituted with a trifluoromethyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of {[3-(trifluoromethyl)phenyl]methyl}thiourea include a molecular formula of C8H7F3N2S, an average mass of 220.215 Da, and a monoisotopic mass of 220.028198 Da . Other specific properties such as density, water solubility, and partition coefficient were not found in the search results .

Scientific Research Applications

Antibacterial Applications

The compound is used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria . These derivatives have shown significant inhibitory effects on planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . They are particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci .

Antimicrobial Studies

The compound has been used in the design and synthesis of novel pyrazole derivatives for antimicrobial studies . These studies are crucial in the development of new antibiotics to tackle antibiotic-resistant bacterial infections .

Drug Development

The trifluoromethyl group strategically placed on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds . This makes {[3-(trifluoromethyl)phenyl]methyl}thiourea valuable in the field of drug development .

Organocatalysis

Substituted diphenylthioureas, including {[3-(trifluoromethyl)phenyl]methyl}thiourea, are efficient hydrogen-bonding organocatalysts . The conformation of these compounds in solution and their hydrogen-bonded motifs within catalytically active intermediates are pertinent to their mode of activation .

Chemical Synthesis

The compound is used in the creation of new synthetic protocols, resulting in a comprehensive toolkit for R&D chemists . This includes -CF3-containing compounds that perform a wide range of biological and chemical functions .

Safety and Hazards

While specific safety and hazard information for {[3-(trifluoromethyl)phenyl]methyl}thiourea was not found, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for {[3-(trifluoromethyl)phenyl]methyl}thiourea and related compounds could involve further exploration of their biological activities. For instance, the compound 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea displayed excellent bioactivity and facilitated hypocotyl elongation and germination . Therefore, {[3-(trifluoromethyl)phenyl]methyl}thiourea and its derivatives could potentially be applied as plant growth regulators .

properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHXDYLJMNAAPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[3-(Trifluoromethyl)phenyl]methyl}thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)

![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)

![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)